molecular formula C7H7Cl2N3S B1143495 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide CAS No. 13124-09-9

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B1143495
CAS No.: 13124-09-9
M. Wt: 236.12
InChI Key:
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Description

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is an organic compound that features a hydrazinecarbothioamide group attached to a dichlorophenyl ring

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of similar compounds has been explored . For example, DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a very specific and sensitive inhibitor of photosynthesis. It blocks the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Safety and Hazards

The safety and hazards of similar compounds have been documented . For instance, the safety data sheet for a similar compound, Pyrrolidine, indicates that it is highly flammable and harmful if swallowed or inhaled .

Future Directions

Future research could focus on the biological potential of similar compounds . For instance, a molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted hydrazinecarbothioamides.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyanophenyl)-1-hydrazinecarbothioamide: Similar structure but with a cyanophenyl group instead of a dichlorophenyl group.

    2-(3,4-Dichlorophenyl)hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.

Uniqueness

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is unique due to its specific dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly effective as a catalyst in certain organic reactions and potentially useful in medicinal applications.

Properties

IUPAC Name

(3,4-dichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDCINBRGZTQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NNC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13124-09-9
Record name 13124-09-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichlorophenylhydrazine (18.8 mmol) and thiocyanate of potassium (55.7 mmol) was dissolved in water (1 L) and heated for 17 hours. After cooling the product the solid was filtered and dried in vacuo to give 3,4-dichlorophenylthiosemicarbazide (4.20 g, yield=95%). H1NMR (300 MHz, DMSO, 25° C.) δ: 9.37 (s, 1H); 8.30 (s, 1H); 7.84 (s, 1H); 7.60 (s, 1H); 7.40 (d, J=8.7 Hz, 1H); 6.37 (d, J=2.52 Hz. 1H); 6.60 (dd, J=8.67 Hz, J=2.5 Hz. 1H) ppm. EM (ES+) m/z=236 (100%) [M+H]+.
Quantity
18.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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